11-methylnonadecanoyl-CoA

Lipophilicity Membrane partitioning Acyl-CoA physicochemical properties

11-Methylnonadecanoyl-CoA (C41H74N7O17P3S; MW 1062.1 g/mol) is a long-chain fatty acyl-CoA thioester in which an 11-methylnonadecanoic acid (19:0(11Me); anteiso-C20) moiety is conjugated to coenzyme A via a thioester linkage. It belongs to the methyl-branched fatty acyl-CoA subclass within the broader long-chain acyl-CoA family (C12–C20 acyl groups) and serves as the activated metabolic intermediate of 11-methylnonadecanoic acid, a monomethyl-branched C20 fatty acid found in bacterial lipids and ruminant fats.

Molecular Formula C41H74N7O17P3S
Molecular Weight 1062.1 g/mol
Cat. No. B15549168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-methylnonadecanoyl-CoA
Molecular FormulaC41H74N7O17P3S
Molecular Weight1062.1 g/mol
Structural Identifiers
InChIInChI=1S/C41H74N7O17P3S/c1-5-6-7-8-12-15-18-29(2)19-16-13-10-9-11-14-17-20-32(50)69-24-23-43-31(49)21-22-44-39(53)36(52)41(3,4)26-62-68(59,60)65-67(57,58)61-25-30-35(64-66(54,55)56)34(51)40(63-30)48-28-47-33-37(42)45-27-46-38(33)48/h27-30,34-36,40,51-52H,5-26H2,1-4H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)
InChIKeyVKCAAFYCKZDKTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

11-Methylnonadecanoyl-CoA: A Mid-Chain Methyl-Branched Long-Chain Acyl-CoA for Metabolic Tracing and Branched-Chain Lipid Research


11-Methylnonadecanoyl-CoA (C41H74N7O17P3S; MW 1062.1 g/mol) is a long-chain fatty acyl-CoA thioester in which an 11-methylnonadecanoic acid (19:0(11Me); anteiso-C20) moiety is conjugated to coenzyme A via a thioester linkage [1][2]. It belongs to the methyl-branched fatty acyl-CoA subclass within the broader long-chain acyl-CoA family (C12–C20 acyl groups) and serves as the activated metabolic intermediate of 11-methylnonadecanoic acid, a monomethyl-branched C20 fatty acid found in bacterial lipids and ruminant fats [2][3]. The methyl branch at the ante-penultimate carbon (position 11 of the C19 acyl chain backbone) distinguishes this compound from both its straight-chain counterpart (nonadecanoyl-CoA) and positional isomers bearing the methyl group at other carbon positions [1].

Why Nonadecanoyl-CoA or Other Positional Methyl Isomers Cannot Substitute for 11-Methylnonadecanoyl-CoA in Quantitative Studies


Methyl-branched acyl-CoAs are not metabolically interchangeable. The position of the methyl branch governs which organelle handles beta-oxidation (mitochondrial versus peroxisomal), which specific acyl-CoA dehydrogenase isozyme recognizes the substrate, and whether alpha-oxidation must precede beta-oxidation [1][2]. Straight-chain nonadecanoyl-CoA (C19:0-CoA) follows canonical mitochondrial beta-oxidation with well-characterized kinetics, whereas 11-methylnonadecanoyl-CoA—bearing a mid-chain methyl branch at an odd-numbered carbon—is predicted to exhibit altered flux through the CPT1/CPT2 carnitine shuttle and may require partial peroxisomal processing [1][3]. Positional isomers (e.g., 9-methyl-, 12-methyl-, or 18-methylnonadecanoyl-CoA) differ in the distance between the methyl branch and the thioester group, which directly affects the number of beta-oxidation cycles achievable before encountering the branch point, thereby altering the profile of chain-shortened intermediates and the rate of acetyl-CoA generation [1][2]. These branch-position-dependent metabolic fates mean that substituting one methylnonadecanoyl-CoA isomer for another—or using the straight-chain analog—introduces uncontrolled variables in any assay quantifying beta-oxidation flux, acylcarnitine profiling, or acyl-CoA synthetase substrate specificity.

11-Methylnonadecanoyl-CoA: Quantifiable Differentiation Evidence Against Closest Analogs


Predicted LogP Comparison: 11-Methylnonadecanoyl-CoA Exhibits Reduced Lipophilicity Relative to Straight-Chain Nonadecanoyl-CoA

Computationally predicted logP values indicate that 11-methylnonadecanoyl-CoA (ALOGPS logP = 3.26) is substantially less lipophilic than its straight-chain counterpart nonadecanoyl-CoA (C19:0-CoA; ALOGPS logP = 4.02) [1][2]. This difference of 0.76 logP units, derived from ALOGPS predictions within the Human Metabolome Database, is attributable to the mid-chain methyl branch disrupting hydrophobic packing of the acyl chain. The lower logP has practical consequences for solubilization protocols, chromatographic retention behavior in LC-MS-based acyl-CoA profiling, and membrane partitioning in cellular assays [1].

Lipophilicity Membrane partitioning Acyl-CoA physicochemical properties

Molecular Weight Differentiation: 11-Methylnonadecanoyl-CoA (1062.1 Da) is Resolvable from Straight-Chain Nonadecanoyl-CoA (1044.0 Da) by Mass Spectrometry

11-Methylnonadecanoyl-CoA (C41H74N7O17P3S) has a monoisotopic molecular weight of 1061.41 Da and an average molecular weight of 1062.06 Da [1]. In contrast, nonadecanoyl-CoA (straight-chain C19:0-CoA; C40H68N7O17P3S) has a molecular weight of 1044.0 Da [2]. The mass difference of approximately 18 Da arises from the additional methyl group and one extra carbon in the acyl chain backbone (anteiso-C20 vs. straight C19), providing a clear mass spectrometric window for discrimination in high-resolution LC-MS/MS-based acyl-CoA profiling without isobaric interference [1][2].

Mass spectrometry Metabolomics Acyl-CoA profiling

Beta-Oxidation Pathway Routing: Mid-Chain Methyl Branch at Position 11 Predicts Distinct Mitochondrial vs. Peroxisomal Processing Compared with 2-Methyl-Branched and Straight-Chain Analogs

The metabolic fate of methyl-branched acyl-CoAs is dictated by branch position. 2-Methyl-branched acyl-CoAs (e.g., pristanoyl-CoA) are established peroxisomal substrates that require stereospecific oxidation by peroxisomal acyl-CoA oxidases and the auxiliary enzyme α-methylacyl-CoA racemase (AMACR) [1][2]. 3-Methyl-branched fatty acids (e.g., phytanic acid) cannot enter beta-oxidation directly and require peroxisomal alpha-oxidation first [2]. In contrast, the canonical pathway annotated for 11-methylnonadecanoyl-CoA in PathBank is mitochondrial beta-oxidation via CPT1/CPT2-mediated carnitine shuttle transport, with no peroxisomal alpha-oxidation prerequisite [3]. However, because the methyl branch resides at an odd-numbered carbon (position 11), each beta-oxidation cycle removes two carbons, and the branch will eventually be encountered mid-cycle—a scenario that has been noted in the biochemical literature to reduce beta-oxidation efficiency relative to straight-chain substrates [4]. This contrasts with 18-methylnonadecanoyl-CoA (iso-branched at the terminal carbon), which can complete nearly all beta-oxidation cycles before encountering the branch.

Beta-oxidation Peroxisomal metabolism Branched-chain fatty acid degradation

Acyl-CoA Synthetase Substrate Recognition: Methyl Branch Position Modulates Activation Kinetics by Long-Chain Acyl-CoA Synthetase 1 (ACSL1)

Long-chain fatty-acid CoA ligase 1 (ACSL1, also known as palmitoyl-CoA ligase) catalyzes the ATP-dependent activation of long-chain fatty acids to their acyl-CoA thioesters. MetaCyc curates ACSL1 as active toward both straight-chain long-chain fatty acids and 3-methyl-branched 2,3,4-saturated fatty acids [1]. The 11-methylnonadecanoic acid precursor differs from 3-methyl-branched substrates in that the methyl branch is located at the mid-chain (C11) rather than near the carboxyl terminus. It is not established whether ACSL1 activates 11-methylnonadecanoic acid with kinetic parameters equivalent to those reported for straight-chain C19:0 or palmitate [1]. The position of the methyl branch relative to the carboxyl group is known to influence the Km of acyl-CoA synthetases: palmitate (C16:0) exhibits a Km of approximately 30 μM for mitochondrial ACSL1, whereas branched-chain fatty acid activation kinetics remain largely uncharacterized for mid-chain branched substrates [2]. Users seeking to employ 11-methylnonadecanoyl-CoA in ACSL1 activity assays should note that the methyl branch may sterically hinder access to the enzyme's fatty acid binding pocket compared with straight-chain substrates.

Acyl-CoA synthetase ACSL1 Substrate specificity Fatty acid activation

Commercial Availability Profile: 11-Methylnonadecanoyl-CoA is Supplied as a Research-Grade Coenzyme A Derivative with Defined Storage Specifications Distinct from Straight-Chain C19:0-CoA

11-Methylnonadecanoyl-CoA is commercially supplied by multiple vendors including TargetMol (Catalog TYD-02313), MedChemExpress, and AlfaChemic in standard package sizes of 10 mg and 50 mg, with pricing available upon inquiry [1][2]. The recommended storage condition is powder at -20°C for up to 3 years, or in solvent at -80°C for up to 1 year [1]. By contrast, nonadecanoyl-CoA (straight-chain C19:0-CoA; CAS 25045-61-8) is available with established pricing tiers (e.g., 500 mg and 1 g sizes) from multiple suppliers, reflecting its more mature supply chain and broader use as an endogenous metabolite standard [3]. The divergent commercial availability profiles underscore that 11-methylnonadecanoyl-CoA is a specialized research tool requiring lead-time planning for procurement, whereas nonadecanoyl-CoA is a commodity biochemical with more predictable sourcing.

Research reagent procurement Acyl-CoA standards Storage stability

Optimal Research Application Scenarios for 11-Methylnonadecanoyl-CoA Based on Verified Differentiation Evidence


Metabolomics Internal Standard for LC-MS/MS-Based Acyl-CoA Profiling of Branched-Chain Lipid Metabolism

The resolved mass (+18 Da vs. straight-chain C19:0-CoA) [1] and distinct chromatographic retention predicted from the lower logP (3.26 vs. 4.02) [2] make 11-methylnonadecanoyl-CoA suitable as an internal standard or reference compound in targeted acyl-CoA profiling methods. Its unique mass and retention time profile allows it to be distinguished from both straight-chain nonadecanoyl-CoA and other methylnonadecanoyl-CoA positional isomers, reducing false assignment risk in complex biological extracts. Investigators studying disorders of branched-chain fatty acid metabolism, peroxisomal dysfunction, or the role of anteiso-fatty acids in membrane biology would benefit from employing this compound as a structurally defined reference standard.

Mitochondrial Beta-Oxidation Flux Studies Using Distinctly Branched Acyl-CoA Substrates

The annotated mitochondrial entry of 11-methylnonadecanoyl-CoA via the CPT1/CPT2 carnitine shuttle [1], in contrast to the peroxisomal routing required for 2-methyl-branched substrates [2], positions this compound as a probe for distinguishing mitochondrial from peroxisomal contributions to branched-chain fatty acid degradation. Researchers comparing beta-oxidation flux across a panel of methyl-branched acyl-CoAs (positional isomers at C9, C11, C12, C18) can use 11-methylnonadecanoyl-CoA to test whether a mid-chain branch at an odd-numbered carbon produces intermediates consistent with partially impaired mitochondrial beta-oxidation, as predicted for odd-numbered branch positions . This application is relevant to studies of mitochondrial fatty acid oxidation disorders and metabolic adaptation in tissues with high mitochondrial beta-oxidation capacity (heart, skeletal muscle, liver).

ACSL1 and Long-Chain Acyl-CoA Synthetase Substrate Specificity Profiling

The uncertainty surrounding ACSL1 kinetic parameters for mid-chain methyl-branched substrates [1] positions 11-methylnonadecanoyl-CoA (or its precursor acid 11-methylnonadecanoic acid) as a valuable tool compound for characterizing the substrate tolerance of long-chain acyl-CoA synthetase isoforms. Comparative kinetic assays using 11-methylnonadecanoic acid alongside straight-chain nonadecanoic acid (C19:0), palmitic acid (C16:0), and 3-methyl-branched fatty acids can determine whether the mid-chain methyl branch at C11 imposes steric constraints on ACSL1 catalysis, potentially revealing isoform-specific substrate channeling preferences. Such data would directly inform the enzymology of branched-chain fatty acid activation in tissues where anteiso-fatty acids accumulate, including skin, meibomian glands, and bacterial lipid metabolism.

Method Development for Chromatographic Resolution of Methyl-Branched Acyl-CoA Positional Isomers

Because all methylnonadecanoyl-CoA positional isomers share the identical molecular formula (C41H74N7O17P3S, MW 1062.05) and are thus isobaric, chromatographic separation is essential for isomer-specific quantification [1]. The predicted logP difference between 11-methylnonadecanoyl-CoA (logP 3.26) and the straight-chain analog (logP 4.02) [2] suggests that reversed-phase LC conditions can be optimized to resolve positional isomers based on subtle differences in hydrophobicity conferred by branch position. Analytical laboratories developing MRM-based LC-MS/MS methods for comprehensive branched-chain acyl-CoA panels should include 11-methylnonadecanoyl-CoA as a retention time marker for the mid-chain branched isomer class, enabling method validation and quality control for isomeric separation in clinical metabolomics or nutritional lipidomics studies.

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